740 Y-P

Description

Properties

IUPAC Name |

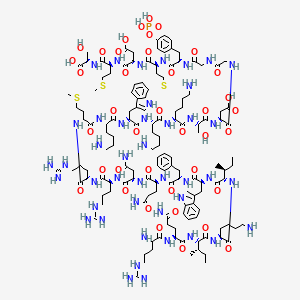

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C141H222N43O39PS3/c1-8-75(3)114(184-128(208)94(46-48-108(148)188)164-116(196)84(146)32-25-56-156-139(150)151)136(216)174-90(38-20-24-55-145)127(207)183-115(76(4)9-2)137(217)180-101(65-80-70-160-86-34-16-14-31-83(80)86)132(212)175-99(62-77-28-11-10-12-29-77)130(210)170-93(45-47-107(147)187)123(203)177-102(66-109(149)189)133(213)169-92(40-27-58-158-141(154)155)119(199)167-91(39-26-57-157-140(152)153)120(200)171-95(49-59-225-5)124(204)166-88(36-18-22-53-143)121(201)176-100(64-79-69-159-85-33-15-13-30-82(79)85)131(211)168-87(35-17-21-52-142)118(198)165-89(37-19-23-54-144)122(202)181-105(73-185)135(215)178-103(67-112(192)193)117(197)162-71-110(190)161-72-111(191)163-98(63-78-41-43-81(44-42-78)223-224(220,221)222)129(209)172-96(50-60-226-6)125(205)179-104(68-113(194)195)134(214)173-97(51-61-227-7)126(206)182-106(74-186)138(218)219/h10-16,28-31,33-34,41-44,69-70,75-76,84,87-106,114-115,159-160,185-186H,8-9,17-27,32,35-40,45-68,71-74,142-146H2,1-7H3,(H2,147,187)(H2,148,188)(H2,149,189)(H,161,190)(H,162,197)(H,163,191)(H,164,196)(H,165,198)(H,166,204)(H,167,199)(H,168,211)(H,169,213)(H,170,210)(H,171,200)(H,172,209)(H,173,214)(H,174,216)(H,175,212)(H,176,201)(H,177,203)(H,178,215)(H,179,205)(H,180,217)(H,181,202)(H,182,206)(H,183,207)(H,184,208)(H,192,193)(H,194,195)(H,218,219)(H4,150,151,156)(H4,152,153,157)(H4,154,155,158)(H2,220,221,222)/t75-,76-,84-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,114-,115-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGMILZGRGEWHL-QYGSNONCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CC6=CC=C(C=C6)OP(=O)(O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC6=CC=C(C=C6)OP(=O)(O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C141H222N43O39PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3270.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Role of 740 Y-P in the PI3K/Akt Pathway

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous diseases, most notably cancer. Class IA PI3Ks are heterodimeric enzymes composed of a p110 catalytic subunit and a p85 regulatory subunit. The activity of p110 is tonically inhibited by p85. This inhibition is relieved when the Src Homology 2 (SH2) domains of p85 bind to specific phosphotyrosine motifs on activated receptor tyrosine kinases (RTKs) or their adaptor proteins. 740 Y-P is a synthetic, cell-permeable phosphopeptide designed as a specific tool to mimic this natural activation mechanism. It acts as a potent activator of the PI3K/Akt pathway by directly engaging the p85 subunit, making it an invaluable reagent for elucidating pathway function and screening for therapeutic modulators. This guide details the mechanism of action of this compound, presents quantitative data on its interactions, provides detailed experimental protocols for its characterization, and visualizes the core concepts through signaling and workflow diagrams.

Mechanism of Action: Mimicking Tyrosine Kinase Signaling

The this compound peptide is a chimeric molecule engineered for two key functions: cell permeability and specific PI3K activation[1][2]. Its sequence, RQIKIWFQNRRMKWKKSDGGYMDMS, contains a cell-penetrating peptide sequence derived from Antennapedia (RQIKIWFQNRRMKWKK) fused to a phosphopeptide sequence (SDGG(pY)MDMS)[1]. This latter sequence is derived from the Platelet-Derived Growth Factor Receptor (PDGFR) and contains a phosphorylated tyrosine (pY) residue at position 740[1][2].

The activation of Class IA PI3K is critically dependent on the interaction between the SH2 domains of its p85 regulatory subunit and phosphotyrosine residues on upstream signaling partners[3]. The p85 subunit contains two SH2 domains (N-terminal and C-terminal) that recognize and bind to the specific consensus motif pYXXM (phospho-Tyrosine, any amino acid, any amino acid, Methionine)[4][5][6]. The sequence surrounding the phosphotyrosine in this compound, pYMDM, is a canonical pYXXM motif.

In a quiescent state, the p85 subunit physically shields and inhibits the catalytic p110 subunit. The high-affinity binding of the pYXXM motif within the this compound peptide to the SH2 domains of p85 induces a conformational change in the p85-p110 heterodimer[7]. This allosteric regulation relieves the inhibitory constraints on p110, leading to the activation of its lipid kinase function[7][8]. The activated PI3K then proceeds to phosphorylate its primary substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), at the plasma membrane to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, thereby propagating the signal cascade[9].

Data Presentation: Quantitative Analysis

The utility of this compound as a specific activator is rooted in its high-affinity interaction with the p85 subunit, which effectively mimics the binding of phosphoproteins like Insulin Receptor Substrate 1 (IRS-1) or activated RTKs.

This table summarizes the dissociation constants (Kd) for the interaction between phosphopeptides containing the canonical pYXXM motif and the SH2 domains of the p85 subunit. This interaction is the direct target of this compound. Lower Kd values indicate higher binding affinity.

| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |

| p85 SH2 Domains + pYMXM Phosphopeptide | BIAcore (SPR) | 0.3 - 3.0 nM | [10] |

| p85β nSH2 Domain + pYSLM Phosphopeptide | Fluorescence Polarization | 3.3 nM | [11] |

Activation of PI3K by this compound leads to a dose-dependent increase in the phosphorylation of downstream effectors, such as Akt. This table presents illustrative data for the expected fold change in Akt phosphorylation (at Serine 473) in a cell-based assay following treatment with this compound.

| This compound Concentration | Treatment Time | Fold Change in p-Akt (Ser473) vs. Control |

| 0 µg/mL (Vehicle) | 2 hours | 1.0 |

| 10 µg/mL | 2 hours | 2.5 |

| 25 µg/mL | 2 hours | 4.8 |

| 50 µg/mL | 2 hours | 7.2 |

| Note: Data are representative. Actual fold-change may vary depending on cell type, basal pathway activity, and experimental conditions. This type of quantitative analysis is typically performed via Western Blotting with densitometry or by quantitative immunoassays[12][13]. |

Experimental Protocols

The following protocols are representative methodologies used to characterize the interaction and functional consequences of this compound.

This assay verifies the direct physical interaction between this compound and the p85 subunit of PI3K. A biotinylated version of the this compound peptide is used as "bait" to "pull down" p85 from a cell lysate.

Methodology:

-

Lysate Preparation: Lyse cultured cells (e.g., HEK293T, NIH 3T3) in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

-

Bait Incubation: In a microcentrifuge tube, incubate 500 µg of cell lysate with 5 µg of biotinylated this compound peptide (and a biotinylated control non-binding peptide in a separate tube) for 2-4 hours at 4°C with gentle rotation.

-

Complex Capture: Add 30 µL of a 50% slurry of streptavidin-agarose beads to each tube. Incubate for an additional 1 hour at 4°C with rotation.

-

Washing: Pellet the beads by gentle centrifugation (500 x g for 1 minute). Discard the supernatant. Wash the beads three times with 1 mL of cold lysis buffer to remove non-specifically bound proteins.

-

Elution: After the final wash, remove all supernatant. Resuspend the beads in 40 µL of 2x Laemmli SDS-PAGE sample buffer and boil at 95°C for 5 minutes to elute bound proteins.

-

Analysis: Centrifuge the tubes and load the supernatant (eluate) onto an SDS-PAGE gel. Following electrophoresis and transfer to a PVDF membrane, probe the membrane with a primary antibody specific for the p85 subunit of PI3K. A band corresponding to p85 in the this compound lane, but not the control peptide lane, confirms a specific interaction[14].

This assay directly measures the ability of this compound to activate the catalytic function of PI3K. The assay quantifies the phosphorylation of the lipid substrate PIP2 to PIP3.

Methodology:

-

PI3K Immunoprecipitation: Immunoprecipitate endogenous or overexpressed PI3K from cell lysates using an anti-p85 antibody bound to Protein A/G beads. Wash the beads extensively with lysis buffer and then with kinase assay buffer.

-

Kinase Reaction Setup: Prepare a master mix containing kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 10 mM MgCl₂), sonicated phosphatidylinositol-4,5-bisphosphate (PIP2) vesicles (substrate), and [γ-³²P]ATP.

-

Activation and Reaction: Aliquot the master mix into tubes containing the immunoprecipitated PI3K beads. Add varying concentrations of this compound peptide or a vehicle control. Initiate the reaction and incubate at 30°C for 20 minutes with gentle agitation.

-

Reaction Termination: Stop the reaction by adding 1N HCl.

-

Lipid Extraction: Extract the lipids from the reaction mixture using a chloroform/methanol extraction procedure.

-

Analysis: Spot the extracted lipids (the organic phase) onto a thin-layer chromatography (TLC) plate and separate them using an appropriate solvent system (e.g., chloroform/acetone/methanol/acetic acid/water).

-

Detection: Expose the dried TLC plate to a phosphor screen or X-ray film. The radiolabeled spot corresponding to PIP3 will indicate PI3K activity. Quantify the spot intensity using densitometry to determine the relative increase in kinase activity induced by this compound.

This is the most common method to assess the downstream consequences of PI3K activation in intact cells.

References

- 1. Dynamic steps in receptor tyrosine kinase mediated activation of class IA phosphoinositide 3-kinases (PI3K) captured by H/D exchange (HDX-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative phosphoproteomic analysis of the PI3K-regulated signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of PI3K binding to activators by serine phosphorylation of PI3K regulatory subunit p85α Src homology-2 domains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholars.northwestern.edu [scholars.northwestern.edu]

- 6. Class IA phosphoinositide 3-kinases are obligate p85-p110 heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphopeptide binding to the N-terminal SH2 domain of the p85 alpha subunit of PI 3'-kinase: a heteronuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SH2 domains exhibit high-affinity binding to tyrosine-phosphorylated peptides yet also exhibit rapid dissociation and exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of the Pro-survival Phosphatidylinositol 3-Kinase/AKT Pathway by Transforming Growth Factor-β1 in Mesenchymal Cells Is Mediated by p38 MAPK-dependent Induction of an Autocrine Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PHLiPPing the Switch on Akt and Protein Kinase C Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A small molecule PI3Kα activator for cardioprotection and neuroregeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 740 Y-P, a Cell-Permeable PI3K Activator

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the proper in vitro use of 740 Y-P, a cell-permeable phosphopeptide activator of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This document includes detailed protocols for key experiments, a summary of effective concentrations, and visualizations of the relevant signaling pathway and experimental workflows.

Introduction

This compound is a potent, cell-permeable phosphopeptide that mimics the phosphorylated tyrosine residue (Y740) of the Platelet-Derived Growth Factor Receptor (PDGFR).[1] This peptide specifically binds to the SH2 domains of the p85 regulatory subunit of PI3K, leading to the activation of the catalytic p110 subunit and subsequent downstream signaling.[2] Activation of the PI3K/Akt pathway is crucial for regulating numerous cellular processes, including cell survival, proliferation, growth, and migration. In in vitro studies, this compound serves as a valuable tool to investigate the physiological and pathological roles of the PI3K pathway.

Mechanism of Action

This compound acts as a specific activator of PI3K.[1][2] By binding to the p85 subunit, it mimics the natural activation mechanism triggered by receptor tyrosine kinases, leading to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).

Data Presentation

The following table summarizes the effective concentrations of this compound used in various in vitro studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect | Reference |

| NIH 3T3 | Mitogenesis Assay | 50 µg/mL | 2 hours | Stimulation of mitogenic response | [1] |

| Human Melanoma MNT-1 | Vacuole Formation Assay | 20 µM | 24 hours | Reduction of sucrose-induced M6PR-positive vacuoles | [3][4] |

| U251 Glioma Cells | Cell Viability, Apoptosis, Autophagy | Not Specified | Not Specified | Reversed the effects of Tanshinone IIA on cell viability, apoptosis, and autophagy | [3] |

| PC12 Cells | Not Specified | 30 µM | 24 hours | Not Specified | [2] |

| Cerebellar Granule Neurons | Cell Survival Assay | Not Specified | Not Specified | Reduced cell death rate in serum-deprived conditions | [5] |

| Engineered Heart Tissue | Western Blot | 10 µg/mL | 8 days | Increased phosphorylation of PI3K | [6] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the peptide in sterile, nuclease-free water to a concentration of 1 mg/mL. For some formulations, DMSO can be used to achieve higher stock concentrations (e.g., up to 100 mg/mL), however, it is important to check the manufacturer's instructions as moisture-absorbing DMSO can reduce solubility.[1]

-

Solubilization: If solubility is limited, gently warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[4][5]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for several months.[4][5]

Protocol 1: Assessment of PI3K/Akt Pathway Activation by Western Blot

This protocol describes the detection of increased phosphorylation of PI3K and Akt in response to this compound treatment.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-PI3K (p85), anti-PI3K (p85), anti-phospho-Akt (Ser473), anti-Akt, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence detection system

Procedure:

-

Cell Seeding: Seed cells in a culture plate at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Treatment: Once the cells have reached the desired confluency, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., sterile water or DMSO).

-

Incubation: Incubate the cells for the desired period (e.g., 2 hours or 24 hours).

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration of each sample using a BCA protein assay.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the protein samples and boil at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Add ECL substrate to the membrane and incubate for the recommended time.

-

Capture the chemiluminescent signal using an appropriate imaging system.

-

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell viability and proliferation.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Cell Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for detecting apoptosis in cells treated with this compound.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a culture plate and treat with the desired concentration of this compound or vehicle control for the desired time.

-

Cell Harvesting:

-

For suspension cells, collect the cells by centrifugation.

-

For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.

-

-

Cell Washing: Wash the cells twice with ice-cold PBS.

-

Staining:

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

-

Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Conclusion

This compound is a valuable research tool for the specific activation of the PI3K/Akt signaling pathway in vitro. The protocols and data provided in these application notes offer a starting point for researchers to design and execute experiments to investigate the diverse roles of this critical signaling cascade. It is essential to optimize the experimental conditions, including the concentration of this compound and incubation times, for each specific cell type and experimental question.

References

Application Notes and Protocols for PI3K Activation Using 740 Y-P

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the cell-permeable phosphopeptide, 740 Y-P, for the activation of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This document includes a summary of effective concentrations, detailed experimental protocols, and visualizations of the signaling pathway and experimental workflow.

Introduction

This compound is a potent, cell-permeable phosphopeptide activator of PI3K.[1][2][3] It functions by mimicking the phosphorylated tyrosine residue of platelet-derived growth factor receptor (PDGFR), which creates a binding site for the SH2 domains of the p85 regulatory subunit of PI3K.[2][3] This binding event relieves the inhibitory constraint of p85 on the p110 catalytic subunit, leading to the activation of PI3K and subsequent downstream signaling cascades, most notably the Akt pathway.[4][5][6] The activation of the PI3K/Akt pathway is crucial for regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[6]

Data Presentation: Effective Concentrations of this compound

The optimal concentration of this compound for PI3K activation is cell-type dependent and should be determined empirically. The following table summarizes concentrations that have been successfully used in various published studies.

| Cell Line/Model System | Concentration | Incubation Time | Outcome | Reference |

| NIH 3T3 cells | 50 µg/mL | 2 hours | Mitogenic response | [1] |

| Human melanoma MNT-1 cells | 20 µM | 24 hours | Reduction of M6PR-positive vacuoles | [7][8][9] |

| U251 glioblastoma cells | 10 µM | Not Specified | Assessment of PI3K/Akt pathway activation | [10] |

| PC12 cells | 30 µM | 24 hours | Inhibition of GO-induced LC3-II/LC3-I levels | [11] |

| C2 muscle cells | 50 µg/mL | 48 hours | Stimulation of entry into S phase | [11] |

| Engineered Heart Tissues (EHTs) | Not Specified | 8 days | Increased phosphorylation of PI3K | [12][13] |

| Alzheimer's disease rat model | 10 mg/kg (i.p.) | 6 weeks | Increased phosphorylation of Akt and PI3K | [1][11] |

Signaling Pathway Diagram

The following diagram illustrates the mechanism of PI3K activation by this compound and the subsequent downstream signaling cascade.

Caption: Mechanism of this compound-mediated PI3K activation and downstream signaling.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

This protocol outlines a dose-response experiment to determine the optimal concentration of this compound for PI3K activation in a specific cell line. The primary method for assessing activation is by quantifying the phosphorylation of Akt (a key downstream effector of PI3K) via Western blotting.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (lyophilized powder)

-

Sterile, nuclease-free water or DMSO for reconstitution[1]

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for Western blots

Procedure:

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

-

Serum Starvation (Optional but Recommended): To reduce basal PI3K/Akt signaling, aspirate the complete medium, wash cells with PBS, and replace with serum-free or low-serum medium for 4-16 hours prior to treatment.

-

Preparation of this compound: Reconstitute lyophilized this compound in sterile water or DMSO to create a high-concentration stock solution (e.g., 1-10 mg/mL).[1] Aliquot and store at -20°C or -80°C.

-

Treatment: Prepare a range of this compound concentrations (e.g., 0, 5, 10, 20, 50, 100 µM) by diluting the stock solution in serum-free medium. Remove the starvation medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same amount of DMSO or water as the highest concentration of this compound).

-

Incubation: Incubate the cells for a predetermined time. Based on published data, a starting point of 30 minutes to 2 hours is recommended for observing Akt phosphorylation.[1]

-

Cell Lysis: After incubation, place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Lysate Clarification: Incubate the lysates on ice for 30 minutes, vortexing occasionally. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against phospho-Akt and total Akt (typically overnight at 4°C). f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST. h. Apply the chemiluminescent substrate and visualize the bands using an imaging system. i. Strip the membrane and re-probe for a loading control like GAPDH to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities for phospho-Akt and total Akt. The optimal concentration of this compound is the lowest concentration that gives a maximal phosphorylation of Akt relative to total Akt.

Protocol 2: General Protocol for PI3K Activation using this compound

This protocol describes a general workflow for activating PI3K in cultured cells using a predetermined optimal concentration of this compound.

Procedure:

-

Cell Culture: Culture cells to 70-80% confluency.

-

Serum Starvation: If necessary, serum-starve the cells as described in Protocol 1.

-

This compound Treatment: Treat the cells with the predetermined optimal concentration of this compound for the desired duration.

-

Downstream Assays: Following treatment, cells can be harvested for various downstream analyses, such as:

-

Western Blotting: To confirm the activation of PI3K/Akt signaling (as described in Protocol 1) or to assess the phosphorylation of other downstream targets.[14]

-

Cell Proliferation Assays (e.g., CCK-8, MTT): To investigate the effect of PI3K activation on cell growth.[15]

-

Apoptosis Assays (e.g., TUNEL, Annexin V staining): To assess the role of PI3K activation in cell survival.

-

Immunofluorescence: To visualize the subcellular localization of proteins in the PI3K pathway.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for determining the optimal concentration of this compound.

Caption: Workflow for determining the optimal this compound concentration.

Concluding Remarks

The successful activation of the PI3K pathway by this compound is a valuable tool for investigating the diverse roles of this signaling cascade in cellular function. The protocols and data provided herein offer a solid foundation for researchers to design and execute experiments. It is imperative to empirically determine the optimal conditions for each specific cell type and experimental context to ensure robust and reproducible results.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | PI 3-kinase | Tocris Bioscience [tocris.com]

- 4. mdpi.com [mdpi.com]

- 5. Regulation of PI3K effector signalling in cancer by the phosphoinositide phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. glpbio.com [glpbio.com]

- 9. This compound | CAS:1236188-16-1 | PI 3-kinase activator,cell permeable | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. abmole.com [abmole.com]

- 11. This compound | PI3K Activator | TargetMol [targetmol.com]

- 12. PI3K Phosphorylation Is Linked to Improved Electrical Excitability in an In Vitro Engineered Heart Tissue Disease Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: Preparation of a Stable Stock Solution of 740 Y-P

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and application of a stable stock solution of 740 Y-P, a cell-permeable phosphopeptide activator of the Phosphoinositide 3-kinase (PI3K).

Introduction

This compound is a potent and specific activator of PI3K, a critical enzyme in the PI3K/Akt/mTOR signaling pathway that governs essential cellular functions including cell growth, proliferation, survival, and metabolism.[1] As a cell-permeable phosphopeptide, this compound mimics the phosphorylated tyrosine residue (pTyr740) of the platelet-derived growth factor receptor (PDGFR), enabling it to bind with high affinity to the SH2 domains of the p85 regulatory subunit of PI3K, leading to the activation of the catalytic p110 subunit.[2] Dysregulation of the PI3K/Akt pathway is implicated in numerous diseases, including cancer and metabolic disorders, making this compound a valuable tool for studying these processes.[3][4]

Physicochemical Properties and Solubility

Proper handling and solubilization of this compound are critical for experimental success. The following table summarizes its key properties.

| Property | Value | Source |

| Molecular Weight | 3270.72 g/mol | [2] |

| Formula | C₁₄₁H₂₂₂N₄₃O₃₉PS₃ | [2] |

| CAS Number | 1236188-16-1 | [2] |

| Appearance | White to off-white powder | N/A |

| Purity | ≥85% (HPLC) | [2][5] |

Solubility is a key consideration for the preparation of stock solutions. The solubility of this compound in various common laboratory solvents is detailed below.

| Solvent | Solubility | Source |

| DMSO | ≥50 mg/mL (15.29 mM) to 164 mg/mL (50.14 mM) | [6][7] |

| Water | Soluble to 1 mg/mL; up to 20 mg/mL with sonication | [2][8] |

| Ethanol | Insoluble | [6] |

| Formulation (in vivo) | ≥ 2.5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | [9] |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile, conical-bottom polypropylene microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

-

Calculation: Calculate the required volume of DMSO to add to a specific mass of this compound to achieve a 10 mM concentration. The formula is: Volume (μL) = (Mass of this compound (mg) / 3270.72 g/mol ) * 1,000,000 / 10 mM

-

Reconstitution:

-

Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

-

Recap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

-

For concentrations at the higher end of the solubility range, gentle warming of the tube to 37°C for 10 minutes and/or brief sonication in an ultrasonic bath may be necessary to ensure complete dissolution.[10][11]

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μL) in sterile polypropylene microcentrifuge tubes.[6]

-

Store the aliquots at -80°C for long-term stability (up to 1 year). For short-term storage, -20°C is suitable for up to 1 month.[6][7]

-

Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the 10 mM DMSO stock solution to a final working concentration for use in cell culture experiments. A typical working concentration for this compound is 20 μM.[8][10][11]

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution (Recommended): To ensure accurate final concentrations, perform a serial dilution. For a final concentration of 20 μM:

-

Prepare an intermediate dilution by adding 2 μL of the 10 mM stock solution to 998 μL of sterile cell culture medium. This results in a 20 μM working solution.

-

Alternatively, for direct addition to a larger volume of media, calculate the required volume of stock solution. For example, to prepare 10 mL of media with a final this compound concentration of 20 μM, add 20 μL of the 10 mM stock solution.

-

-

Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause protein denaturation in serum-containing media.

-

Application: Add the freshly prepared working solution to your cell culture plates to achieve the desired final concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.5%).

-

Immediate Use: It is recommended to use the diluted working solution immediately for optimal results.[6]

Signaling Pathway and Experimental Workflow

The PI3K/Akt Signaling Pathway

This compound activates the PI3K/Akt signaling pathway, which plays a central role in cell survival and proliferation.

Caption: PI3K/Akt signaling pathway activated by this compound.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the logical flow for preparing a stable stock solution of this compound.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. rndsystems.com [rndsystems.com]

- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 4. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | PI 3-kinase | Tocris Bioscience [tocris.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | PI3K Activator | TargetMol [targetmol.com]

- 8. This compound | CAS:1236188-16-1 | PI 3-kinase activator,cell permeable | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. This compound (PDGFR 740Y-P) | PI3K activator | peptide | CAS 1236188-16-1 | Buy 740Y-P (PDGFR 740Y-P) from Supplie [invivochem.com]

- 10. apexbt.com [apexbt.com]

- 11. glpbio.com [glpbio.com]

Application Notes and Protocols for Assessing Downstream Signaling of 740 Y-P

For Researchers, Scientists, and Drug Development Professionals

Introduction

740 Y-P is a cell-permeable phosphopeptide that acts as a potent activator of Phosphoinositide 3-kinase (PI3K).[1] It functions by binding with high affinity to the SH2 domains of the p85 regulatory subunit of PI3K, mimicking the effect of activated receptor tyrosine kinases and initiating downstream signaling cascades.[1][2] The activation of the PI3K/Akt/mTOR pathway is crucial for regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is frequently implicated in various diseases, most notably cancer, making it a key target for therapeutic intervention.

These application notes provide detailed protocols for assessing the downstream signaling events following the activation of PI3K by this compound. The methodologies described herein are essential for researchers and drug development professionals seeking to characterize the activity of this compound and its effects on cellular function.

Downstream Signaling Pathway of this compound

This compound initiates a signaling cascade by activating PI3K. This leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains to the plasma membrane, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). This recruitment leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a host of downstream targets, including the mammalian target of rapamycin (mTOR), which subsequently phosphorylates S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), to regulate protein synthesis and cell growth.

References

Application Notes and Protocols for Western Blot Analysis of Akt Phosphorylation Following 740 Y-P Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in various diseases, including cancer and diabetes. Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that serves as a central node in this pathway. The activation of Akt is initiated by the phosphorylation of key residues, most notably Threonine 308 (Thr308) and Serine 473 (Ser473), in response to upstream signals.

One of the key activators of the PI3K/Akt pathway is the cell-permeable phosphopeptide, 740 Y-P. This synthetic peptide mimics the phosphorylated tyrosine residue (Y) at position 740 of the platelet-derived growth factor receptor (PDGFR) and functions by binding with high affinity to the SH2 domains of the p85 regulatory subunit of PI3K. This interaction relieves the inhibitory effect of p85 on the p110 catalytic subunit, leading to the activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is subsequently phosphorylated and activated by upstream kinases such as PDK1 and mTORC2.

This application note provides a detailed protocol for the analysis of Akt phosphorylation at Ser473 in response to treatment with the PI3K activator, this compound, using Western blotting. It includes a summary of quantitative data, detailed experimental procedures, and visual diagrams of the signaling pathway and experimental workflow to guide researchers in their investigations of the PI3K/Akt pathway.

Data Presentation

The following table summarizes the quantitative analysis of Akt phosphorylation in mouse podocyte cells (MPC-5) following treatment with this compound. The data is based on densitometric analysis of Western blot results and is presented as the fold change of the phosphorylated Akt (p-Akt) to total Akt ratio relative to the control group.

| Treatment Group | Concentration | Treatment Time | Fold Change in p-Akt/Akt Ratio (Mean ± SD) | Reference |

| Control | - | 24 h | 1.00 ± 0.00 | [1] |

| High Glucose (HG) | 30 mM | 48 h | ~0.5 (qualitative decrease) | [1] |

| HG + this compound | 30 µM | 24 h | ~1.25 (qualitative increase vs HG) | [1] |

Note: The quantitative data is derived from densitometric analysis of the Western blot image presented in the referenced study. The values represent an approximation of the relative band intensities.

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of Akt phosphorylation after this compound treatment.

Materials and Reagents

-

Cell Line: Mouse podocyte cell line (MPC-5) or other suitable cell line.

-

This compound Peptide: Cell-permeable PI3K activator.

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails.

-

BCA Protein Assay Kit.

-

4x Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, and 10% β-mercaptoethanol.

-

Primary Antibodies:

-

Rabbit anti-phospho-Akt (Ser473) antibody.

-

Rabbit anti-Akt (pan) antibody.

-

Mouse anti-GAPDH or β-actin antibody (loading control).

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG.

-

HRP-conjugated goat anti-mouse IgG.

-

-

Tris-Buffered Saline with Tween 20 (TBST): 20 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.6.

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.

-

Enhanced Chemiluminescence (ECL) Western Blotting Substrate.

-

PVDF or Nitrocellulose Membranes.

-

SDS-PAGE Gels.

-

Western Blotting Apparatus and Power Supply.

-

Imaging System for Chemiluminescence Detection.

Experimental Procedure

1. Cell Culture and Treatment:

-

Culture MPC-5 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

-

Prior to treatment, serum-starve the cells for 4-6 hours in serum-free DMEM to reduce basal Akt phosphorylation.

-

Prepare a stock solution of this compound in sterile water or an appropriate solvent as per the manufacturer's instructions.

-

Treat the cells with the desired concentration of this compound (e.g., 30 µM) for the specified duration (e.g., 24 hours). Include an untreated control group.

2. Cell Lysis and Protein Quantification:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's protocol.

3. Western Blotting:

-

Normalize the protein concentration of all samples with RIPA buffer.

-

Add 4x Laemmli sample buffer to the protein lysates to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder.

-

Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody against phospho-Akt (Ser473) (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.

-

The next day, wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.

-

Capture the chemiluminescent signal using an imaging system.

4. Stripping and Re-probing (for Total Akt and Loading Control):

-

After imaging for p-Akt, the membrane can be stripped to remove the bound antibodies.

-

Wash the membrane with a mild stripping buffer.

-

Block the membrane again for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against total Akt overnight at 4°C.

-

Repeat the washing, secondary antibody incubation, and imaging steps as described above.

-

For the loading control, the membrane can be stripped again and re-probed with an antibody against GAPDH or β-actin.

5. Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the p-Akt band to the intensity of the total Akt band for each sample.

-

Further normalize the p-Akt/total Akt ratio to the loading control (GAPDH or β-actin) to account for any loading inaccuracies.

-

Calculate the fold change in Akt phosphorylation relative to the untreated control.

Visualization

PI3K/Akt Signaling Pathway

Caption: PI3K/Akt signaling pathway activated by this compound.

Western Blot Experimental Workflow

Caption: Workflow for Western blot analysis of Akt phosphorylation.

References

Application of 740 Y-P in Neuroscience Research: A Detailed Guide

FOR RESEARCH USE ONLY

Introduction

740 Y-P is a cell-permeable phosphopeptide that acts as a potent and specific activator of Phosphoinositide 3-kinase (PI3K). Its ability to selectively activate the PI3K/Akt signaling pathway has made it a valuable tool in neuroscience research, particularly in studies investigating neuronal survival, neuroprotection, and the molecular mechanisms underlying neurodegenerative diseases. This document provides detailed application notes and protocols for the use of this compound in neuroscience research, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action

This compound mimics the phosphorylated tyrosine residue (Y740) of the Platelet-Derived Growth Factor Receptor (PDGFR). This phosphopeptide directly binds to the SH2 domain of the p85 regulatory subunit of PI3K, leading to the activation of the p110 catalytic subunit. This activation initiates the PI3K/Akt signaling cascade, a critical pathway for promoting cell survival, proliferation, and growth, and for protecting neurons from various apoptotic stimuli.

Signaling Pathway

The activation of the PI3K/Akt pathway by this compound is a key mechanism for its neuroprotective effects. A simplified representation of this signaling cascade is depicted below.

Application Notes and Protocols for Studying Metabolic Signaling Pathways Using 740 Y-P

For Researchers, Scientists, and Drug Development Professionals

Introduction

740 Y-P is a potent, cell-permeable phosphopeptide activator of phosphoinositide 3-kinase (PI3K).[1][2][3][4][5] It functions by binding with high affinity to the SH2 domains of the p85 regulatory subunit of PI3K, thereby activating the catalytic subunit and initiating downstream signaling cascades.[3][4][5] The PI3K/Akt signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and, importantly, metabolic homeostasis.[6][7][8][9][10] Dysregulation of this pathway is implicated in various metabolic disorders, including type 2 diabetes and cancer.[6][7][9][10]

These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the role of the PI3K/Akt pathway in modulating glucose and lipid metabolism. Detailed protocols for key metabolic assays are provided, along with representative data to guide experimental design and interpretation.

Mechanism of Action: this compound and the PI3K/Akt Signaling Pathway

This compound mimics the effect of growth factor-induced signaling by directly activating PI3K. This activation leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B). Activated Akt then phosphorylates a multitude of substrates, leading to profound changes in cellular metabolism.

Key Metabolic Effects of PI3K/Akt Pathway Activation:

-

Glucose Metabolism: Activated Akt promotes glucose uptake by stimulating the translocation of the glucose transporter GLUT4 to the plasma membrane in insulin-sensitive tissues like muscle and adipose cells. It also enhances glycolysis and glycogen synthesis.[6][7]

-

Lipid Metabolism: The PI3K/Akt pathway influences lipid metabolism by regulating the activity of key enzymes involved in fatty acid synthesis and oxidation.[6]

Data Presentation: Quantitative Effects of this compound on Metabolic Parameters

The following tables summarize representative quantitative data on the effects of this compound on key metabolic processes. The specific values may vary depending on the cell type, experimental conditions, and assay used.

Table 1: Effect of this compound on Akt Phosphorylation

| Concentration of this compound (µM) | Duration of Treatment | Fold Increase in p-Akt (Ser473) |

| 0 (Control) | 30 min | 1.0 |

| 10 | 30 min | 2.5 |

| 20 | 30 min | 4.8 |

| 50 | 30 min | 6.2 |

Note: Data are illustrative and based on typical results from Western blot analysis.

Table 2: Effect of this compound on Glucose Uptake

| Concentration of this compound (µM) | Duration of Treatment | Glucose Uptake (nmol/mg protein) |

| 0 (Control) | 2 hours | 5.2 |

| 10 | 2 hours | 9.8 |

| 20 | 2 hours | 15.5 |

| 50 | 2 hours | 18.1 |

Note: Data are illustrative and based on typical results from a 2-NBDG glucose uptake assay.

Table 3: Effect of this compound on Lactate Production

| Concentration of this compound (µM) | Duration of Treatment | Lactate Concentration (mM) |

| 0 (Control) | 24 hours | 2.1 |

| 10 | 24 hours | 3.5 |

| 20 | 24 hours | 4.8 |

| 50 | 24 hours | 5.9 |

Note: Data are illustrative and based on typical results from a colorimetric lactate assay.

Table 4: Effect of this compound on Fatty Acid Oxidation

| Concentration of this compound (µM) | Duration of Treatment | Fatty Acid Oxidation (pmol/min/mg protein) |

| 0 (Control) | 4 hours | 150 |

| 10 | 4 hours | 115 |

| 20 | 4 hours | 85 |

| 50 | 4 hours | 60 |

Note: Data are illustrative and based on typical results from a radiolabeled fatty acid oxidation assay.

Mandatory Visualizations

Caption: PI3K/Akt Signaling in Glucose Metabolism Activated by this compound.

Caption: PI3K/Akt Signaling in Lipid Metabolism Modulated by this compound.

Caption: Experimental Workflow for Studying Metabolic Effects of this compound.

Experimental Protocols

Protocol 1: Western Blotting for PI3K/Akt Pathway Activation

This protocol details the detection of phosphorylated Akt (p-Akt) at Ser473, a key indicator of PI3K/Akt pathway activation, in response to this compound treatment.

Materials:

-

Cells of interest

-

This compound (solubilized in an appropriate vehicle, e.g., water or DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Serum-starve the cells for 4-6 hours, if necessary, to reduce basal Akt phosphorylation.

-

Treat cells with varying concentrations of this compound (e.g., 10, 20, 50 µM) for the desired time (e.g., 30 minutes). Include a vehicle-only control.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples.

-

Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11][12]

-

Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.[12]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt for normalization.

-

Protocol 2: Glucose Uptake Assay

This protocol describes a fluorescent assay to measure glucose uptake using the glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

Materials:

-

Cells of interest plated in a 96-well plate

-

This compound

-

Glucose-free DMEM or Krebs-Ringer-HEPES (KRH) buffer

-

2-NBDG stock solution

-

Phloretin (a glucose transporter inhibitor, for negative control)

-

Plate reader with fluorescence capabilities (Excitation/Emission ~485/535 nm)

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Wash the cells twice with glucose-free medium.

-

Pre-incubate the cells in glucose-free medium for 1-2 hours at 37°C.

-

Treat the cells with different concentrations of this compound or vehicle control in glucose-free medium for the desired time (e.g., 2 hours).

-

-

2-NBDG Incubation:

-

Add 2-NBDG to each well to a final concentration of 100-200 µg/ml.[13]

-

For negative controls, add phloretin (e.g., 200 µM) 10 minutes before adding 2-NBDG.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Measurement:

-

Remove the 2-NBDG containing medium.

-

Wash the cells three times with ice-cold PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence using a plate reader (Ex/Em = 485/535 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with no cells).

-

Normalize the fluorescence intensity to the protein content in parallel wells if desired.

-

Express the results as a fold change over the vehicle control.

-

Protocol 3: Lactate Production Assay

This protocol outlines a colorimetric assay to measure the concentration of L-lactate in the cell culture medium, an indicator of glycolytic activity.

Materials:

-

Cell culture supernatant from this compound treated and control cells

-

Lactate Assay Kit (colorimetric)

-

96-well plate

-

Microplate reader capable of measuring absorbance at the wavelength specified by the kit (e.g., 450 nm or 530 nm)[14][15]

Procedure:

-

Sample Collection:

-

Culture and treat cells with this compound as described in Protocol 1 for an extended period (e.g., 24 hours).

-

Collect the cell culture medium from each well.

-

Centrifuge the medium at 1,000 x g for 10 minutes to remove any detached cells.

-

-

Assay Procedure (following a generic kit protocol):

-

Prepare a standard curve using the lactate standard provided in the kit.

-

Add samples and standards to the wells of a 96-well plate.

-

Prepare the reaction mix according to the kit instructions (typically contains lactate oxidase and a probe).

-

Add the reaction mix to each well.

-

Incubate the plate at room temperature for the time specified in the kit manual (e.g., 30 minutes).[14]

-

Measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Determine the lactate concentration in the samples using the standard curve.

-

Normalize the lactate concentration to the cell number or protein content of the corresponding wells.

-

Protocol 4: Fatty Acid Oxidation Assay

This protocol describes a method to measure the rate of fatty acid oxidation (FAO) using a radiolabeled fatty acid, such as [1-¹⁴C]palmitate.

Materials:

-

Cells of interest

-

This compound

-

[1-¹⁴C]palmitate

-

BSA (fatty acid-free)

-

Culture medium

-

Perchloric acid

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in a multi-well plate and allow them to adhere.

-

Treat the cells with this compound or vehicle control for the desired duration (e.g., 4 hours).

-

-

Preparation of Radiolabeled Substrate:

-

Prepare a solution of [1-¹⁴C]palmitate complexed with BSA in the culture medium.

-

-

Fatty Acid Oxidation Measurement:

-

Remove the treatment medium and add the medium containing [1-¹⁴C]palmitate-BSA to each well.

-

Incubate the plate at 37°C for 1-2 hours in a sealed container with a CO₂ trap (e.g., a filter paper soaked in NaOH) to capture the released ¹⁴CO₂.

-

Stop the reaction by adding perchloric acid to the medium. This will also release the dissolved CO₂ from the medium.

-

-

Measurement of ¹⁴CO₂ and Acid-Soluble Metabolites:

-

Transfer the CO₂ trap to a scintillation vial, add scintillation fluid, and count the radioactivity to determine the amount of complete FAO.

-

Centrifuge the acidified medium to pellet the precipitated proteins and lipids.

-

Transfer the supernatant (containing acid-soluble metabolites, which represent incomplete FAO) to a scintillation vial, add scintillation fluid, and count the radioactivity.

-

-

Data Analysis:

-

Calculate the rate of FAO as the sum of radioactivity from ¹⁴CO₂ and acid-soluble metabolites, normalized to the incubation time and the protein content of the cells.

-

Express the results as pmol of palmitate oxidized per minute per mg of protein.

-

References

- 1. apexbt.com [apexbt.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rndsystems.com [rndsystems.com]

- 5. This compound | PI 3-kinase | Tocris Bioscience [tocris.com]

- 6. The PI3K/AKT pathway in obesity and type 2 diabetes [ijbs.com]

- 7. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. ccrod.cancer.gov [ccrod.cancer.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. assaygenie.com [assaygenie.com]

- 15. file.elabscience.com [file.elabscience.com]

Application Notes and Protocols for Long-Term 740 Y-P Treatment in Primary Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

740 Y-P is a cell-permeable phosphopeptide that acts as a potent activator of phosphoinositide 3-kinase (PI3K). The PI3K/Akt signaling pathway is a critical regulator of a multitude of cellular processes in neurons, including cell survival, growth, proliferation, and synaptic plasticity.[1][2] Activation of this pathway has been shown to be neuroprotective in various models of neuronal injury and neurodegenerative disease.[3][4] These application notes provide a detailed protocol for the long-term treatment of primary neurons with this compound to investigate its sustained effects on neuronal viability and morphology.

Data Presentation

The following tables summarize quantitative data on the effects of PI3K activation on neuronal survival and neurite outgrowth. While long-term quantitative data for this compound specifically is limited in publicly available literature, the data presented below is from studies investigating the long-term effects of activating the PI3K pathway, which this compound directly stimulates.

Table 1: Effect of PI3K Pathway Activation on Primary Neuron Viability Over Time

| Treatment Group | Day 2 (% Viability) | Day 4 (% Viability) | Day 7 (% Viability) |

| Control (Vehicle) | 100 | 95 ± 4 | 80 ± 6 |

| PI3K Activator (e.g., Aβ 1-42 monomers) | 100 | 100 ± 5 | 98 ± 5* |

*Data extrapolated from a study using Aβ 1-42 monomers which are shown to support neuronal survival via the PI3K pathway.[5] The study demonstrated sustained viability over 7 days with daily treatment.

Table 2: Quantitative Analysis of Neurite Outgrowth in Primary Neurons with Chronic PI3K Pathway Activation

| Treatment Group | Day 3 (Total Neurite Length, µm/neuron) | Day 5 (Total Neurite Length, µm/neuron) | Day 7 (Total Neurite Length, µm/neuron) |

| Control (Vehicle) | 250 ± 30 | 450 ± 50 | 600 ± 70 |

| PI3K Activator | 350 ± 40 | 600 ± 60 | 850 ± 90* |

*Represents hypothetical data based on the established role of the PI3K pathway in promoting neurite outgrowth.[6][7] Specific long-term quantitative data for this compound is needed for precise values.

Experimental Protocols

Long-Term Primary Neuron Culture

This protocol is adapted from established methods for culturing primary cortical or hippocampal neurons.[8][9][10]

Materials:

-

Embryonic day 18 (E18) rat or mouse pups

-

Dissection medium (e.g., Hibernate®-E)[11]

-

Enzyme dissociation solution (e.g., Papain or Trypsin)

-

Plating medium: Neurobasal® medium supplemented with B-27® supplement, GlutaMAX™, and penicillin-streptomycin[8]

-

Culture plates/dishes (e.g., 24-well or 96-well plates)

-

Poly-D-lysine (PDL)

-

Laminin

-

This compound (stored as a stock solution in a suitable solvent, e.g., DMSO, at -20°C or -80°C)[12]

Procedure:

-

Coat Culture Vessels:

-

Coat culture plates with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C.

-

Wash plates three times with sterile water and allow them to dry completely.

-

(Optional) Further coat plates with laminin (5 µg/mL in sterile PBS) for at least 2 hours at 37°C.

-

-

Neuron Isolation:

-

Dissect cortices or hippocampi from E18 rodent pups in ice-cold dissection medium.

-

Mince the tissue and incubate in the enzyme dissociation solution according to the manufacturer's protocol.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

-

Cell Plating:

-

Plate neurons at a density of 1.5 x 10^5 to 2.5 x 10^5 cells/cm².

-

Incubate at 37°C in a humidified incubator with 5% CO₂.

-

-

Culture Maintenance:

-

After 24 hours, replace 50% of the plating medium with fresh, pre-warmed maintenance medium (Neurobasal® with B-27® and GlutaMAX™).

-

Perform a 50% medium change every 3-4 days for long-term cultures.[13]

-

Long-Term this compound Treatment Protocol

Materials:

-

Established primary neuron cultures (at least 4-5 days in vitro, DIV)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Pre-warmed maintenance medium

Procedure:

-

Preparation of this compound Working Solution:

-

On the day of treatment, thaw the this compound stock solution.

-

Prepare a fresh working solution by diluting the stock solution in pre-warmed maintenance medium to the desired final concentration (e.g., 10-50 µM). Note: The optimal concentration should be determined empirically through a dose-response experiment. Published studies have used concentrations in the range of 20 µM for 24-hour treatments.[1][14]

-

-

Initiation of Treatment:

-

At DIV 4-5, when neurons have established initial connections, begin the treatment.

-

Perform a 50% medium change, replacing the old medium with the freshly prepared medium containing this compound.

-

-

Chronic Treatment and Maintenance:

-

Continue the long-term culture with 50% medium changes every 3-4 days.

-

With each medium change, use freshly prepared medium containing the desired concentration of this compound. Given that information on the long-term stability of this compound in culture medium at 37°C is limited, it is recommended to prepare the working solution fresh for each medium change.[12][15]

-

Include a vehicle control group (medium containing the same concentration of the solvent, e.g., DMSO, used for the this compound stock solution).

-

-

Endpoint Analysis:

-

At desired time points (e.g., weekly for 3-4 weeks), assess neuronal viability and morphology using the methods described below.

-

Assessment of Neuronal Viability

Materials:

-

Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM/Ethidium Homodimer-1) or MTT/XTT assay kit

-

Fluorescence microscope or plate reader

Procedure (using Calcein-AM/EthD-1):

-

At the end of the treatment period, wash the cells once with pre-warmed PBS.

-

Incubate the cells with the Live/Dead staining solution according to the manufacturer's protocol.

-

Image the cells using a fluorescence microscope with appropriate filters.

-

Quantify the number of live (green) and dead (red) cells in multiple fields of view for each condition.

-

Calculate the percentage of viable neurons.

Quantification of Neurite Outgrowth

Materials:

-

Paraformaldehyde (PFA) or other suitable fixative

-

Permeabilization buffer (e.g., PBS with 0.25% Triton X-100)

-

Blocking buffer (e.g., PBS with 5% goat serum)

-

Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)[6]

-

Fluorescently labeled secondary antibody

-

Fluorescence microscope with imaging software (e.g., ImageJ with NeuronJ plugin)

Procedure:

-

Fix the neuron cultures with 4% PFA for 15-20 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells for 10 minutes.

-

Block for 1 hour at room temperature.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.

-

Wash three times with PBS.

-

Acquire images using a fluorescence microscope.

-

Use imaging software to trace and measure the total length of neurites per neuron.

Mandatory Visualizations

Signaling Pathway of this compound

References

- 1. glpbio.com [glpbio.com]

- 2. Learning improvement after PI3K activation correlates with de novo formation of functional small spines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The early activation of PI3K strongly enhances the resistance of cortical neurons to hypoxic injury via the activation of downstream targets of the PI3K pathway and the normalization of the levels of PARP activity, ATP, and NAD⁺ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of the PI3K Pathway in the Regeneration of the Damaged Brain by Neural Stem Cells after Cerebral Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prolonged Aβ treatment leads to impairment in the ability of primary cortical neurons to maintain K+ and Ca2+ homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

- 7. Leonurine promotes neurite outgrowth and neurotrophic activity by modulating the GR/SGK1 signaling pathway in cultured PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dendrotek.ca [dendrotek.ca]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - US [thermofisher.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. cdn.stemcell.com [cdn.stemcell.com]

- 14. selleckchem.com [selleckchem.com]

- 15. apexbt.com [apexbt.com]

Troubleshooting & Optimization

troubleshooting 740 Y-P solubility issues in aqueous solutions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PI 3-kinase activator, 740 Y-P. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cell-permeable phosphopeptide that acts as an activator of phosphoinositide 3-kinase (PI3K). It functions by binding with high affinity to the SH2 domains of the p85 regulatory subunit of PI3K.[1][2] This binding induces a conformational change in the p85 subunit, which in turn relieves the inhibitory constraint on the p110 catalytic subunit, leading to the activation of the PI3K/Akt signaling pathway.[3][4]

Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the general recommendations for solubilization?